![molecular formula C7H9NO B6260504 外消旋-(1R,2R,4S)-7-氧杂双环[2.2.1]庚烷-2-腈 CAS No. 1727-97-5](/img/no-structure.png)

外消旋-(1R,2R,4S)-7-氧杂双环[2.2.1]庚烷-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

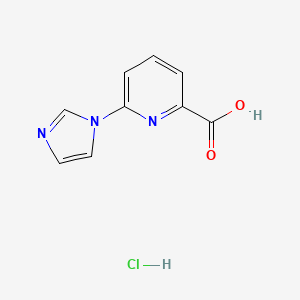

“rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo” is a chemical compound with the IUPAC name (1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile . It has a molecular weight of 151.21 . It is in liquid form .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2/t7-,8+,9+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 . It is stored at a temperature of 4°C . The compound is in liquid form .科学研究应用

Pharmaceutical Synthesis

The compound’s rigid bicyclic structure makes it a valuable scaffold in pharmaceutical chemistry. It can be used to synthesize spirocyclic compounds, which are prevalent in many biologically active molecules. For instance, spirocyclic indolines, which can be derived from similar structures, have shown promise in the development of new therapeutic agents .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo involves the following steps: 1) synthesis of 2-cyanocyclohexanone, 2) reduction of 2-cyanocyclohexanone to 2-cyclohexenone, 3) synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, 4) esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone, and 5) cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzyltriethylammonium chloride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl chloroformate", "2-Cyclohexenone", "Maleic anhydride" ], "Reaction": [ "Synthesis of 2-cyanocyclohexanone: Cyclohexanone is reacted with sodium cyanide in the presence of benzyltriethylammonium chloride to form 2-cyanocyclohexanone.", "Reduction of 2-cyanocyclohexanone to 2-cyclohexenone: 2-Cyanocyclohexanone is reduced with sodium borohydride in acetic acid to form 2-cyclohexenone.", "Synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Maleic anhydride is reacted with sodium hydroxide to form maleic acid, which is then esterified with ethyl chloroformate to form ethyl maleate. Ethyl maleate is then cyclized with sodium hydroxide to form 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.", "Esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is esterified with 2-cyclohexenone in the presence of a catalyst to form the corresponding ester.", "Cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo: The resulting ester is cyclized in the presence of a catalyst to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo." ] } | |

CAS 编号 |

1727-97-5 |

产品名称 |

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo |

分子式 |

C7H9NO |

分子量 |

123.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。